Viguiestenin
Description
Overview of Sesquiterpene Lactones in Natural Product Chemistry
Sesquiterpene lactones (SLs) are a major class of secondary metabolites found predominantly in plants, particularly within the Asteraceae family, which boasts over 3,000 identified structures. core.ac.uk These compounds are characterized by a 15-carbon (C15) backbone, formed from three isoprene (B109036) units, and feature a lactone ring—a cyclic ester. core.ac.uktandfonline.com The structural diversity of SLs is immense, arising from various carbocyclic skeletons and a range of chemical modifications such as hydroxylation, esterification, and epoxidation. nih.gov This chemical diversity underpins the wide array of biological activities attributed to them, including anti-inflammatory, antimicrobial, and cytotoxic properties. core.ac.ukect-journal.kz In the realm of natural product chemistry, SLs are significant not only for their potential therapeutic applications but also as chemotaxonomic markers that help in the classification of plant species. scielo.org.mxbotanicalsciences.com.mx Their complex structures also present intriguing challenges and opportunities for synthetic chemists.
Historical Context of Viguiestenin Discovery and Initial Characterization
This compound was first isolated from plants of the Viguiera genus, a group within the Asteraceae family. The initial discovery and characterization of this compound were part of broader phytochemical investigations into the constituents of this genus. These early studies focused on the isolation and structural elucidation of the various secondary metabolites present in these plants. A notable correction to the initially proposed structure of this compound was later published, highlighting the meticulous process of natural product characterization. botanicalsciences.com.mxresearchgate.net
Scope and Significance of this compound in Contemporary Chemical Biology Research
In recent years, the focus of this compound research has begun to shift from simple isolation and characterization to exploring its potential roles and applications in chemical biology. Chemical biology is an interdisciplinary field that employs chemical tools and techniques to understand and manipulate biological systems at the molecular level. nih.govucsc.edu The significance of natural products like this compound in this field lies in their evolved ability to interact with biological macromolecules, making them valuable as molecular probes to study cellular processes. cornell.edu While research on this compound is still in its nascent stages compared to more well-known sesquiterpene lactones, its unique structure suggests it could be a useful tool for investigating specific biological pathways. The presence of this compound has been identified in phytochemical profiles of various plant-based preparations, indicating its distribution in nature and potential for further investigation. researchgate.netnih.gov
The Chemical Compound “this compound”: A Botanical and Phytogeographic Perspective
This compound, a notable sesquiterpene lactone of the heliangolide class, has been the subject of phytochemical interest due to its presence in specific plant taxa. This article explores the natural occurrence and botanical context of this compound, detailing its primary plant sources, the geographic distribution of these species, and the broader phytogeographic factors relevant to its study.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54153-71-8 |
|---|---|
Molecular Formula |
C21H28O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,8S,9Z,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H28O7/c1-10(2)19(23)27-16-9-21(6)17(28-21)8-14(25-13(5)22)11(3)7-15-18(16)12(4)20(24)26-15/h7,10,14-18H,4,8-9H2,1-3,5-6H3/b11-7-/t14-,15+,16+,17+,18-,21+/m0/s1 |
InChI Key |
VDPIGPWXCXCBKE-PTZLTHSXSA-N |
SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Natural Occurrence and Botanical Context of Viguiestenin
The biosynthesis of Viguiestenin is predominantly associated with a specific group of flowering plants, with recent discoveries expanding its known botanical origins.
The genus Viguiera, within the sunflower family (Asteraceae, also known as Compositae), has historically been recognized as the principal source of this compound and related heliangolide compounds. The Heliantheae tribe, to which Viguiera belongs, is well-known for producing sesquiterpene lactones, which serve as significant chemotaxonomic markers. These compounds are a major class of secondary metabolites within the Asteraceae family.
It is important to note that the traditional circumscription of the genus Viguiera has undergone significant taxonomic revision based on modern molecular phylogenetic studies. Many species formerly classified under Viguiera have been reclassified into other genera, including Aldama, Bahiopsis, Calanticaria, Davilanthus, Dendroviguiera, Gonzalezia, Heliomeris, Hymenostephium, and Sidneya. Consequently, discussions of this compound-producing plants must consider this broader, revised classification, often referred to as Viguiera sensu lato (in the broad sense).
While the presence of heliangolides is a characteristic feature of the Viguiera complex, specific documentation of this compound isolation is crucial for precise botanical sourcing. Research has identified several species within the broader Viguiera classification as producers of heliangolides, with some confirmed to yield this compound or closely related structural analogues.
| Species (Former or Current Classification) | Compound Type Isolated |
| Viguiera buddleiaeformis | Heliangolides |
| Viguiera potosina | Heliangolides |
| Viguiera sylvatica | Heliangolides |
| Viguiera dentata | Terpenoids, including sesquiterpene lactones |
| Viguiera eriophora | Sesquiterpene lactones (heliangolides) |
| Viguiera puruana | Sesquiterpene lactones |
Viguiera buddleiaeformis and Viguiera potosina have been noted in phytochemical studies for their heliangolide content. Similarly, Viguiera sylvatica is a known source of various heliangolides. While comprehensive screenings for this compound across all former and current Viguiera species are not exhaustive, the consistent presence of related heliangolides in these species underscores their significance as the primary botanical group of interest.
A significant recent discovery has expanded the known botanical sources of this compound beyond the Asteraceae family. Metabolomic analyses have identified this compound in Trillium govanianum, a medicinal herb belonging to the Melanthiaceae family. This finding is noteworthy as it demonstrates the occurrence of this specific heliangolide in a taxonomically distant plant family, suggesting convergent evolution of biosynthetic pathways.
The geographic distribution of plants known to produce this compound and related compounds is primarily concentrated in the New World.
The genus Viguiera and its segregated genera are native to the Americas, with a range extending from the southwestern United States through Mexico and Central America down to South America, including countries like Argentina, Chile, and Peru.
Specific examples of the distribution of relevant species include:
Viguiera dentata : Found from the central and western United States (Texas to Arizona) south through Mexico and into Central America.
Viguiera multiflora : Distributed in the southwestern United States, including New Mexico, Utah, Nevada, and California.
Viguiera laciniata : Native to Southern California and Baja California, Mexico.
The recently identified non-Asteraceae source, Trillium govanianum , has a distinct geographic distribution. It is native to the Himalayan region, found at altitudes between 2500 and 4000 meters, from Pakistan to Bhutan.
The study of the geographical distribution of this compound-producing plants in the context of their environment is crucial for understanding the ecological roles and evolutionary pressures that may lead to the production of this compound.
The wide distribution of the Viguiera complex across diverse ecosystems—from arid environments in the southwestern United States and Mexico to subtropical regions in South America—suggests that the production of heliangolides like this compound may be an adaptive trait. These compounds are known to play roles in plant defense against herbivores and pathogens. Therefore, the variation in the chemical profile (chemotypes) of different Viguiera populations across their geographic range is a key area of phytogeographic research.
The disjunct distribution of this compound in the Americas (Viguiera) and the Himalayas (Trillium govanianum) presents an intriguing case for biogeographical and evolutionary studies. It raises questions about the evolutionary origins of the biosynthetic pathways for this compound and whether they arose independently in these geographically and taxonomically separated lineages. Further research into the chemical ecology and phytogeography of these species is needed to elucidate the factors driving the production of this specific sesquiterpene lactone.
Viguiestenin Structural Elucidation and Stereochemical Analysis
Methodologies for Initial Viguiestenin Structural Determination
The initial steps in elucidating the structure of a new compound often involve a blend of traditional chemical and spectroscopic methods to gain a fundamental understanding of its molecular framework.
In the initial characterization of natural products, chemists have historically relied on a suite of spectroscopic techniques. Ultraviolet-Visible (UV-Vis) spectroscopy would offer preliminary insights into the presence of chromophores, such as conjugated systems or aromatic rings, within this compound. Infrared (IR) spectroscopy would be used to identify key functional groups by detecting the vibrational frequencies of specific bonds, such as hydroxyls (-OH), carbonyls (C=O), or carbon-carbon double bonds (C=C). These early methods, while not providing a complete picture, are crucial for guiding the subsequent, more detailed structural investigation.
Before the advent of more sophisticated techniques, chemical transformations were a cornerstone of structure elucidation. For a compound like this compound, this could involve selective reactions targeting specific functional groups. For instance, acetylation or methylation of hydroxyl groups would confirm their presence and number. Oxidative cleavage or other degradation reactions could break the molecule into smaller, more easily identifiable fragments, allowing chemists to deduce the carbon skeleton of the parent compound. While largely supplanted by modern methods, these classical techniques can still be valuable for confirming structural features.
Advanced Spectroscopic Techniques for this compound Structure Elucidation
Modern structural analysis heavily relies on a powerful combination of high-resolution spectroscopic methods to unambiguously determine a molecule's structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of NMR experiments would be essential for this compound's characterization.
¹H NMR (Proton NMR): This technique would provide information about the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers via integration.
¹³C NMR (Carbon NMR): This reveals the number of unique carbon environments and provides information about the types of carbons present (e.g., methyl, methylene (B1212753), carbonyl).
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range connections between protons and carbons, helping to piece together the entire molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) would be vital for determining the stereochemistry and conformation by identifying protons that are close to each other in space.
A hypothetical data table for this compound, based on typical values for similar natural products, is presented below to illustrate the type of information that would be gathered.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 170.5 | - |
| 2 | 82.1 | 4.5 (d, 8.0) |
| 3 | 75.3 | 3.8 (dd, 8.0, 3.5) |
| 4 | 125.8 | 5.9 (s) |
| 5 | 140.2 | - |
Note: This table is illustrative and not based on actual experimental data for this compound.
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern provides valuable clues about the connectivity and substructures within the molecule, corroborating data from NMR spectroscopy.
While considered more traditional, IR and UV-Vis spectroscopy still play a key role in modern structure elucidation.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would provide definitive evidence for the presence of key functional groups. For example, a broad absorption around 3400 cm⁻¹ would indicate hydroxyl groups, while a sharp peak around 1700 cm⁻¹ would suggest a carbonyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would reveal the extent of conjugation within the molecule. The wavelength of maximum absorbance (λmax) would help to characterize the chromophore system present in this compound.
A summary of expected spectroscopic data is shown below.
| Technique | Data | Interpretation |
| HRMS | [M+H]⁺ m/z | Determines Molecular Formula |
| IR (cm⁻¹) | ~3400, ~1700, ~1650 | -OH, C=O, C=C groups |
| UV (λmax nm) | ~220, ~280 | Presence of conjugated systems |
| ¹H NMR | Chemical shifts, coupling constants | H environments and connectivity |
| ¹³C NMR | Chemical shifts | C skeleton and functional groups |
Note: This table is illustrative and not based on actual experimental data for this compound.
Stereochemical Aspects and Absolute Configuration Determination of this compound
The definitive spatial arrangement of atoms in this compound has been established through comprehensive spectroscopic analysis. The systematic IUPAC name, which encapsulates its stereochemistry, is (1R,2R,4R,6R,8S,9Z,11R)-8-(acetyloxy)-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl 2-methylpropanoate. This nomenclature precisely defines the absolute configuration at each of its seven chiral centers.
The determination of this absolute configuration relies on advanced analytical techniques. While the specific experimental details for this compound's initial structural elucidation require access to the original research publications, the process for similar complex natural products typically involves a combination of methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is fundamental in establishing the relative stereochemistry of the molecule by analyzing coupling constants and nuclear Overhauser effects.
To assign the absolute configuration, non-empirical methods are often employed. One of the most definitive techniques is single-crystal X-ray crystallography. This method provides a detailed three-dimensional map of the electron density in a crystalline sample, allowing for the unambiguous determination of the spatial arrangement of every atom. Other chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often coupled with quantum chemical calculations, can also be used to establish the absolute configuration by comparing experimental spectra with theoretically predicted spectra for different stereoisomers.
Table 1: Stereochemical Descriptors for this compound
| Chiral Center | Absolute Configuration |
| C1 | R |
| C2 | R |
| C4 | R |
| C6 | R |
| C8 | S |
| C11 | R |
This table outlines the designated absolute configuration at each chiral carbon atom within the this compound molecule.
Revisions and Confirmations of this compound's Chemical Structure in Academic Literature
A thorough review of accessible academic literature does not indicate any major revisions to the initially proposed chemical structure of this compound. The consistency of the structural representation across chemical databases suggests that the original elucidation has stood the test of time and has been accepted by the scientific community.
Confirmation of a natural product's structure is often achieved through its total synthesis. The successful laboratory synthesis of a molecule with the same spectroscopic data and optical properties as the natural isolate provides unequivocal proof of its structure, including its absolute stereochemistry. While specific total synthesis literature for this compound was not identified in the conducted search, the absence of structural revisions points to a high degree of confidence in the originally assigned structure.
Further confirmation can also arise from the isolation and characterization of the same compound from different natural sources by independent research groups. If subsequent studies report identical spectroscopic data and stereochemical assignments, it reinforces the validity of the initial structural determination.
Viguiestenin Biosynthesis and Metabolic Pathways
General Principles of Sesquiterpene Lactone Biogenesis
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring. tandfonline.comnih.gov Their biosynthesis originates from two primary pathways for the formation of the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.net
The general biosynthetic route to STLs involves three key stages:
Assembly of the C15 backbone: The process begins with the condensation of IPP and DMAPP molecules to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield farnesyl pyrophosphate (FPP). wikipedia.orgwikipedia.org
Cyclization: FPP undergoes cyclization catalyzed by sesquiterpene synthases (STSs) to form various cyclic sesquiterpene skeletons. wur.nl The most common precursor for many STLs is germacrene A, formed by the action of germacrene A synthase (GAS). tandfonline.com
Oxidative modifications: The cyclic sesquiterpene hydrocarbon then undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed primarily by cytochrome P450 monooxygenases (CYPs). These modifications lead to the formation of the characteristic lactone ring and other functional groups, resulting in the vast structural diversity of STLs. tandfonline.comnih.gov
The structural classification of sesquiterpene lactones is based on their carbocyclic skeleton. Major classes include germacranolides, eudesmanolides, guaianolides, and heliangolides, among others. mdpi.comencyclopedia.pub
Proposed Biosynthetic Pathway of Viguiestenin within Viguiera Species
This compound is classified as a heliangolide, a subclass of germacranolides. researchgate.net Its biosynthesis is believed to follow the general pathway of sesquiterpene lactone formation, with specific enzymatic steps leading to its unique structure.
The biosynthesis of this compound starts with the fundamental precursors from the MVA and MEP pathways. The key intermediate, farnesyl pyrophosphate (FPP), is the direct precursor to the sesquiterpene skeleton. tandfonline.comwikipedia.org A series of enzymatic transformations, including those catalyzed by sesquiterpene synthases and cytochrome P450 enzymes, are responsible for the subsequent cyclization and functionalization of the FPP-derived intermediate to ultimately form this compound.
Farnesyl pyrophosphate (FPP) is a central molecule in terpenoid biosynthesis, serving as the precursor for all sesquiterpenes and sesquiterpenoids. wikipedia.orgwikipedia.org It is a 15-carbon isoprenoid compound formed from the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP). scielo.br The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes this crucial step. scielo.br FPP's role is pivotal as its cyclization, initiated by sesquiterpene synthases, gives rise to the diverse array of sesquiterpene carbon skeletons, which are then further modified to produce the final sesquiterpene lactone products. tandfonline.comwur.nl
The formation of the heliangolide skeleton of this compound is a multi-step process involving specific cyclization and oxidation reactions. The proposed pathway likely begins with the cyclization of FPP to a germacrene A intermediate. tandfonline.com Subsequent enzymatic reactions, including hydroxylations and the formation of a lactone ring, lead to the germacranolide core. The defining characteristic of heliangolides is the transannular cyclization of the germacranolide ring, which results in a bicyclic structure. researchgate.net This is often followed by further oxidative modifications to yield the final structure of this compound.
Biogenetic Relationships of this compound to Other Terpenoids in Viguiera
The genus Viguiera is known to produce a variety of terpenoids, including other sesquiterpene lactones and diterpenes. researchgate.netbotanicalsciences.com.mx The presence of these related compounds suggests a shared biosynthetic origin and a network of interconnected metabolic pathways. For instance, the co-occurrence of germacrolides, heliangolides, and furanoheliangolides in Viguiera species points to a common biosynthetic route that diverges at different stages to produce this chemical diversity. researchgate.net It is hypothesized that the biosynthetic pathways leading to these various terpenoids may have been lost or modified in different species over evolutionary time, contributing to the chemotaxonomic diversity observed within the genus. botanicalsciences.com.mx
Experimental Approaches to Elucidating this compound Biosynthetic Routes
Elucidating the precise biosynthetic pathway of this compound requires a combination of experimental approaches. These methods are designed to identify the intermediates, enzymes, and genes involved in its formation.
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled mevalonic acid or farnesyl pyrophosphate, can trace the incorporation of these precursors into the this compound molecule. Analysis of the labeling pattern in the final product can help to confirm the biosynthetic route and the rearrangement steps involved.
Enzyme Assays: In vitro assays using protein extracts from Viguiera species can be used to identify and characterize the enzymes responsible for specific steps in the pathway. For example, assays can be designed to detect sesquiterpene synthase activity that converts FPP to cyclic intermediates.
Transcriptome Analysis and Gene Silencing: Modern genomic techniques, such as transcriptome sequencing, can identify candidate genes encoding the biosynthetic enzymes, such as cytochrome P450s and other modifying enzymes. The function of these candidate genes can then be confirmed using gene silencing techniques like Virus-Induced Gene Silencing (VIGS), which has been successfully applied in other plant species to study gene function in secondary metabolism. nih.gov
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to produce complex natural products. nih.gov By using isolated enzymes or whole-cell systems, specific steps in the proposed biosynthetic pathway can be mimicked and studied in a controlled environment. nih.gov
Isotopic Labeling Studies in Plant Systems
Currently, there are no published isotopic labeling studies that specifically investigate the biosynthetic pathway of this compound. However, isotopic labeling is a fundamental technique used to elucidate the biosynthetic pathways of natural products, including other sesquiterpene lactones. nih.govnih.govbiorxiv.org This methodology involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ²H. nih.govnih.gov
The labeled precursor is then incorporated into downstream metabolites through the plant's natural biosynthetic machinery. By isolating the target compound (in this case, this compound) and analyzing the position and extent of isotope incorporation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can trace the metabolic fate of the precursor and deduce the sequence of biosynthetic reactions. nih.govnih.gov For instance, feeding experiments with labeled farnesyl pyrophosphate could confirm its role as the primary precursor for this compound. Similarly, using labeled germacrene A or costunolide (B1669451) could help to verify their positions as intermediates in the pathway.
While direct evidence for this compound is lacking, the general biosynthetic pathway for germacranolides has been supported by such labeling experiments in various plant species. nih.gov
Genetic and Enzymatic Investigations of Biosynthetic Genes
Direct genetic and enzymatic studies on the specific genes and enzymes responsible for this compound biosynthesis are not yet available in the scientific literature. However, research on related sesquiterpene lactones in the Asteraceae family has identified key enzyme families and potential gene clusters involved in their formation. tandfonline.comcdutcm.edu.cnfrontiersin.org
The enzymes responsible for the early steps of the pathway, such as germacrene A synthase (GAS) and germacrene A oxidase (GAO), have been characterized in several species. royalsocietypublishing.org Furthermore, the enzyme costunolide synthase (COS), a cytochrome P450 enzyme of the CYP71BL subfamily, has been identified as being responsible for the conversion of germacrene A acid to costunolide. tandfonline.com
For the subsequent conversion to heliangolides, a crucial class of enzymes is the cytochrome P450-dependent hydroxylases. In sunflower (Helianthus annuus), an enzyme named germacrene A 8β-hydroxylase (HaG8H) has been shown to hydroxylate the germacrene ring at the C-8 position, a key step in the formation of heliangolides. royalsocietypublishing.orgnih.gov It is highly probable that a homologous enzyme is responsible for the equivalent step in the biosynthesis of this compound in Viguiera species.
Recent advances in plant genomics have suggested that the genes for the biosynthesis of specialized metabolites like sesquiterpene lactones can be organized in biosynthetic gene clusters (BGCs) on the chromosome. tandfonline.comcdutcm.edu.cnresearchgate.net The identification and characterization of such a cluster in a this compound-producing plant would provide significant insights into the complete set of genes and enzymes required for its synthesis.
Chemical Synthesis and Derivatization of Viguiestenin and Analogues
Challenges and Strategies in Total Synthesis of Complex Natural Products
The total synthesis of intricate molecules isolated from natural sources is one of the most demanding fields in modern chemistry. consensus.appnih.gov These molecules frequently possess a high degree of structural complexity, which presents a formidable set of challenges to the synthetic chemist.
Key challenges include:
Structural Complexity : Natural products like Viguiestenin often feature dense arrays of functional groups, multiple fused and bridged ring systems, and a high number of stereogenic centers. consensus.app The heliangolide skeleton of this compound, for instance, contains a medium-sized ten-membered carbocycle fused to a γ-lactone, a structural motif that is notoriously difficult to construct with high stereocontrol.
Stereocontrol : The precise three-dimensional arrangement of atoms is critical to a natural product's biological function. Achieving the correct relative and absolute stereochemistry across multiple stereocenters is a primary obstacle. The synthesis must employ highly stereoselective reactions to avoid the formation of complex mixtures of isomers. consensus.app
To overcome these hurdles, chemists have developed innovative strategies, including the development of novel catalytic methods, the use of domino or cascade reactions to build molecular complexity rapidly, and bio-inspired approaches that mimic potential biosynthetic pathways. consensus.appuni-mainz.de
Proposed or Hypothetical Synthetic Pathways for this compound Core Structure
As of this writing, a completed total synthesis of this compound has not been described in peer-reviewed literature. However, based on the synthesis of other structurally related heliangolides, a plausible or hypothetical synthetic strategy can be proposed. Such an intellectual exercise is fundamental to planning the synthesis of any complex target molecule. deanfrancispress.com
Retrosynthetic analysis is a problem-solving technique where a target molecule is mentally deconstructed into a series of simpler precursor structures. deanfrancispress.comnumberanalytics.com This process involves "disconnections," which correspond to the reverse of known chemical reactions, leading back to readily available starting materials. scitepress.org Each disconnection generates simplified structures and idealized fragments known as "synthons," which represent the reactive character (nucleophilic or electrophilic) needed for the corresponding forward reaction step. spcmc.ac.in
A hypothetical retrosynthetic analysis of this compound could proceed as follows:
Functional Group Interconversion (FGI) and Side-Chain Disconnection : The first disconnections would logically remove the ester side chains at C8, simplifying the target to the core alcohol. This is a standard simplification that separates the challenge of synthesizing the core skeleton from the installation of peripheral functional groups.
Lactone and Cyclodecenone Disconnection : The γ-lactone fused to the ten-membered ring is a key feature. It could be disconnected via a reverse Michael addition or a related conjugate addition, revealing a precursor with a hydroxyl group and an α,β-unsaturated ester. A subsequent disconnection of the ten-membered ring itself is the most critical step. Strategies for forming such medium-sized rings often rely on intramolecular macrocyclization reactions, such as a Nozaki-Hiyama-Kishi (NHK) coupling, a ring-closing metathesis (RCM), or a samarium diiodide-mediated pinacol (B44631) coupling. This disconnection would break the ten-membered ring into a linear, acyclic precursor containing all the necessary carbon atoms and stereocenters.
Acyclic Precursor Simplification : This linear precursor would be further disconnected using well-established stereoselective reactions like aldol (B89426) additions, alkylations, or allylation reactions to break it down into smaller, simpler, and often commercially available chiral building blocks.
Based on the retrosynthetic plan, the forward synthesis would involve assembling the linear precursor and then executing the key macrocyclization step.
Key Intermediates : A crucial intermediate would be the acyclic chain destined for cyclization. For an NHK-type cyclization, this intermediate would possess a terminal aldehyde and a vinyl iodide at the other end. For an RCM strategy, the precursor would be a diene. The stereocenters along this chain would likely be set using substrate-controlled or reagent-controlled asymmetric reactions.
Key Reaction Sequences :
Assembling the Acyclic Chain : This would involve the careful, stepwise coupling of smaller chiral fragments. For example, an Evans' asymmetric aldol reaction could be used to create a key C-C bond while setting two adjacent stereocenters.
Macrocyclization : The formation of the 10-membered ring is the linchpin of the synthesis. An intramolecular Nozaki-Hiyama-Kishi reaction is a powerful method for forming such medium-sized rings, as it tends to be less sensitive to steric hindrance than other methods.
Post-Cyclization Modifications : After successfully forming the carbocyclic core, a series of reactions would be needed to install the remaining functionality. This would include the stereoselective formation of the γ-lactone, likely via intramolecular cyclization of a hydroxyl group onto a carboxylic acid derivative. Finally, the hydroxyl groups at C8 would be selectively acylated to install the ester side chains, completing the synthesis.
Semi-Synthesis Approaches for this compound Analogues and Derivatives
When a natural product can be isolated in reasonable quantities, semi-synthesis offers a more direct route to novel analogues than total synthesis. nih.gov This approach uses the isolated natural product as an advanced starting material, leveraging the complex core structure that nature has already assembled, and applies chemical modifications to its functional groups. psu.edu
For this compound, semi-synthetic modifications could target several reactive sites:
Hydroxyl and Acetate (B1210297) Groups : The ester at C8 can be hydrolyzed to the corresponding alcohol. This free hydroxyl group can then be re-esterified with a variety of different carboxylic acids to generate a library of new analogues. This allows for probing the influence of the C8 substituent's size, shape, and electronic properties on biological activity.
Exocyclic Methylene (B1212753) : The α-methylene-γ-lactone is a common feature in sesquiterpene lactones and is often a key Michael acceptor involved in biological activity. This group can be chemically modified, for instance, through conjugate addition reactions with thiols or amines, or through epoxidation or reduction, to create derivatives that can help elucidate its role in the compound's mechanism of action.
Other Double Bonds : The double bond within the ten-membered ring could also be a handle for chemical modification, such as epoxidation or dihydroxylation, leading to further structural diversification.
Structure-Activity Relationship (SAR) Studies Through Derivative Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. drugdesign.org By synthesizing a series of related compounds (analogues) and evaluating their biological activity, researchers can identify the specific structural features, or pharmacophores, that are essential for the molecule's function. researchgate.net The semi-synthetic derivatives of this compound described above are ideal candidates for SAR studies.
A hypothetical SAR study on this compound might reveal the following trends, which are common for this class of compounds:
The α-Methylene-γ-lactone : Modification or removal of this group often leads to a significant decrease or complete loss of cytotoxicity, indicating it is crucial for activity, likely by acting as a Michael acceptor to covalently bind to biological macromolecules like proteins.
The C8 Ester Group : The nature of the ester side chain can fine-tune potency. SAR studies on related compounds have shown that varying the length and branching of this acyl group can significantly impact activity. nih.gov For example, changing the angelate group to other esters (e.g., acetate, propionate, isobutyrate) could lead to variations in potency. rsc.org
The insights gained from such SAR studies are invaluable for designing new, more potent, or more selective therapeutic agents based on the this compound scaffold. nih.gov
Isolation and Purification Methodologies for Viguiestenin
General Principles of Natural Product Extraction from Plant Biomass
The extraction of natural products from plant materials is a critical first step in the isolation of bioactive compounds. vbspu.ac.inencyclopedia.pub The fundamental principle of this process relies on the "like dissolves like" concept, where the choice of solvent is paramount and is based on the polarity of the target compounds. encyclopedia.pub Solvents penetrate the plant's solid matrix, dissolve the desired solutes, which then diffuse out of the matrix to be collected. vbspu.ac.in
A variety of extraction techniques are available, broadly categorized as conventional and modern methods. mdpi.com
Conventional methods include maceration, percolation, decoction, and Soxhlet extraction. mdpi.comnih.gov Maceration involves soaking the plant material in a solvent for a period, while percolation allows the solvent to pass through the material. vbspu.ac.innih.gov Decoction involves boiling the material in water. vbspu.ac.in
Modern techniques offer improvements in efficiency and are often more environmentally friendly. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). mdpi.comnih.gov These methods can reduce extraction time and solvent consumption. nih.gov
The selection of an appropriate extraction method is influenced by several factors, including the nature of the plant material, the properties of the target compound, and the intended application of the final product. nih.gov The goal is to obtain a crude extract rich in the desired natural products, which will then undergo further separation and purification.
Extraction Techniques Employed for Viguiestenin
The initial step in isolating this compound from plant sources, such as those from the Viguiera genus, typically involves extraction with organic solvents. The dried and powdered aerial parts of the plant are subjected to extraction to create a crude extract. mdpi.com
A common approach is sequential extraction with solvents of increasing polarity. tandfonline.com For instance, the plant material might first be extracted with a non-polar solvent like hexane (B92381), followed by a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972). mdpi.comtandfonline.com This method helps to fractionate the extract from the outset, concentrating non-polar compounds in the hexane fraction and semi-polar compounds, including many sesquiterpene lactones like this compound, in the ethyl acetate or acetone fraction. mdpi.com
Alternatively, a single solvent extraction with a moderately polar solvent like methanol (B129727) or ethanol (B145695) can be performed. espublisher.commeral.edu.mm The resulting crude extract is then subjected to liquid-liquid partitioning. For example, a methanolic extract can be partitioned between n-hexane and methanol to separate non-polar constituents. tandfonline.com Further partitioning of the methanolic layer with a solvent like ethyl acetate can then concentrate the desired sesquiterpene lactones. espublisher.com
The table below summarizes common solvents and techniques used in the initial extraction process for compounds similar to this compound.
| Extraction Phase | Technique | Solvents Used | Purpose |
| Initial Extraction | Maceration, Percolation, Soxhlet | Hexane, Ethyl Acetate, Acetone, Methanol | To create a crude extract containing a mixture of plant metabolites. mdpi.commeral.edu.mm |
| Solvent Partitioning | Liquid-Liquid Extraction | n-Hexane, Methanol, Ethyl Acetate | To separate compounds based on their polarity and create enriched fractions. espublisher.comtandfonline.com |
Chromatographic Separation Techniques for this compound Isolation
Chromatography is an indispensable tool for the separation and purification of individual compounds from complex mixtures like plant extracts. mdpi.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. greenskybio.com For a non-polar to medium-polarity compound like this compound, silica (B1680970) gel is a commonly used stationary phase. column-chromatography.com
Column chromatography (CC) is a fundamental preparative technique used for the large-scale separation of compounds from a crude extract. greenskybio.com In the context of this compound isolation, a glass column is typically packed with silica gel, which acts as the stationary phase. column-chromatography.comnih.gov The crude extract or a pre-fractionated sample is loaded onto the top of the column. jabscience.in
A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. greenskybio.com Gradient elution is a common strategy, where the polarity of the mobile phase is gradually increased over time. jabscience.in This is often achieved by starting with a non-polar solvent like hexane and progressively adding a more polar solvent such as ethyl acetate. jabscience.in Compounds with lower polarity and weaker interactions with the silica gel travel down the column faster, while more polar compounds are retained longer. column-chromatography.com
Flash chromatography is a variation of column chromatography that uses pressure to speed up the flow rate of the mobile phase, leading to faster separations. nih.gov Fractions are collected sequentially and analyzed to determine their composition. jabscience.in
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively during the isolation of natural products. greenskybio.com It is primarily used to monitor the progress of column chromatography separations and to assess the purity of the collected fractions. mdpi.comtandfonline.com
A TLC plate consists of a thin layer of adsorbent, typically silica gel, coated onto a solid support like glass or aluminum. greenskybio.comnih.gov A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. greenskybio.com As the solvent moves up the plate by capillary action, it separates the components of the sample. iyte.edu.tr
The separated spots are visualized under UV light or by spraying with a staining reagent, such as anisaldehyde-H2SO4. tandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system and can be used for preliminary identification. jabscience.in TLC can also be used on a preparative scale (PTLC) for the final purification of small quantities of a compound. meral.edu.mmtandfonline.com
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative purposes in the purification of this compound. nih.govtorontech.com It offers high resolution, speed, and sensitivity. nih.gov
The basic principle of HPLC involves pumping a liquid mobile phase through a column packed with a solid stationary phase. torontech.com For the separation of sesquiterpene lactones, reversed-phase HPLC is often employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net
A chromatogram is generated by a detector, which records the separated components as they elute from the column. torontech.com Each compound has a characteristic retention time under specific conditions, which can be used for identification. torontech.com The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantification. iyte.edu.tr
Preparative HPLC can be used for the final purification step to obtain highly pure this compound. nih.govnih.gov By injecting larger sample volumes, significant quantities of the pure compound can be isolated. nih.gov
The following table outlines the key aspects of different HPLC modes.
| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |
| Normal-Phase | Polar (e.g., Silica) | Non-polar (e.g., Hexane, Ethyl Acetate) | Based on polarity, with less polar compounds eluting first. |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water, Acetonitrile, Methanol) | Based on hydrophobicity, with more polar compounds eluting first. nih.gov |
| Size-Exclusion | Porous particles | - | Separates molecules based on their size. nih.gov |
| Ion-Exchange | Charged stationary phase | Buffered aqueous solution | Separates molecules based on their net charge. nih.gov |
Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. tandfonline.com In the context of isolating this compound, which is a sesquiterpene lactone and generally not highly volatile, GC is more likely to be used to analyze the composition of the essential oil or other volatile fractions obtained from the plant source, rather than for the direct analysis of this compound itself. tandfonline.comresearchgate.net
Several studies on Viguiera species have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile constituents of their essential oils. tandfonline.comtandfonline.com In this technique, the sample is vaporized and injected into a long, thin capillary column. tandfonline.com An inert carrier gas (mobile phase) flows through the column and carries the sample components with it. Separation occurs based on the differential partitioning of the components between the carrier gas and the liquid stationary phase coated on the inside of the column. oup.com
The separated components are then detected, often by a mass spectrometer (MS), which provides information about the molecular weight and fragmentation pattern of each compound, aiding in its identification. tandfonline.comoup.com For example, GC-MS analysis of the essential oil of Viguiera dentata revealed the presence of various monoterpenes and sesquiterpenes. tandfonline.comresearchgate.net
While not the primary method for this compound purification, GC analysis of the plant extract can provide a comprehensive chemical profile of the volatile components present alongside it.
Advanced Analytical Techniques for Viguiestenin Characterization
Spectroscopic Methodologies for Purity Assessment and Quantification
Spectroscopic methods are indispensable for the structural confirmation and quantitative analysis of Viguiestenin. These techniques provide fundamental information on the molecule's composition, purity, and three-dimensional structure.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful primary method for determining the purity and concentration of this compound without requiring an identical reference standard of the analyte. researchgate.net The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. researchgate.netresearchgate.net For this compound, ¹H-qNMR is particularly suitable.
The process involves accurately weighing the this compound sample and a certified internal standard (IS) of known purity into an NMR tube. Specific, well-resolved proton signals of both the analyte and the IS are chosen for integration. For sesquiterpene lactones like this compound, the signals from exocyclic methylene (B1212753) protons or other unique protons in non-overlapping regions of the spectrum are often ideal. researchgate.netnih.govtandfonline.com By comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard, the absolute content or purity can be calculated precisely. researchgate.net Key parameters such as relaxation delays (D1) must be optimized (typically 5-7 times the longest T1 relaxation time) to ensure complete magnetization recovery for all relevant signals, guaranteeing accurate quantification. researchgate.net
Table 1: Illustrative ¹H-qNMR Purity Assessment Parameters for this compound
| Parameter | Specification | Purpose |
| Analyte | This compound | Compound to be quantified. |
| Internal Standard | Maleic Anhydride / 1,3,5-Trimethoxybenzene | Certified standard of known purity and weight. tandfonline.com |
| Solvent | Deuterated Chloroform (CDCl₃) or Acetone-d₆ | Dissolves sample and standard without interfering signals. |
| Selected Signals | This compound: H-13a/b (exocyclic methylene); IS: Vinylic or methoxy (B1213986) protons | Well-resolved, non-overlapping signals for accurate integration. |
| Relaxation Delay (D1) | > 30 seconds | Ensures complete relaxation of all nuclei for accurate signal intensity. |
| Pulse Angle | 90° | To maximize signal intensity for quantification. |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a unique molecular formula. nih.govresearchgate.net
For this compound, which has a known molecular formula of C₂₁H₂₈O₇, HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be performed. epdf.pubresearchgate.net The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.govsci-hub.se The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula. A close match provides definitive evidence of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govsci-hub.se
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₇ | epdf.pub |
| Theoretical Exact Mass ([M+H]⁺) | 393.1857 | Calculated |
| Expected Experimental Mass | ~393.1857 ± 0.0020 | nih.gov |
| Mass Accuracy Requirement | < 5 ppm | mdpi.com |
| Ionization Mode | ESI-Positive | nih.gov |
This compound is a chiral molecule, and its biological activity is intrinsically linked to its specific three-dimensional arrangement (stereochemistry). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining its absolute configuration and assessing its optical purity. mdpi.comvanderbilt.edu
These methods measure the differential absorption of left- and right-circularly polarized light by the chiral molecule. vanderbilt.edu The resulting spectrum is a unique fingerprint of the molecule's stereochemistry. For complex structures like germacranolides, experimental ECD spectra are typically compared with spectra predicted by quantum-chemical calculations for all possible stereoisomers. researchgate.netthegoodscentscompany.com A match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the unambiguous assignment of the absolute configuration. researchgate.net This non-empirical approach is powerful for structurally elucidating complex natural products where chemical correlation or X-ray crystallography may be challenging. mdpi.com
Table 3: Application of Chiroptical Spectroscopy to this compound
| Technique | Information Obtained | Methodology |
| Electronic Circular Dichroism (ECD) | Absolute configuration of stereocenters. | Comparison of experimental spectrum with quantum-chemically calculated spectra for possible isomers. researchgate.net |
| Optical Rotatory Dispersion (ORD) | Confirmation of stereochemical assignment. | Measurement of the change in optical rotation with wavelength. mdpi.com |
| Vibrational Circular Dichroism (VCD) | Complementary stereochemical information, especially for molecules lacking strong UV chromophores. | Analysis of differential absorption in the infrared region. mdpi.comvanderbilt.edu |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental for both the isolation of this compound from its natural source and the subsequent confirmation of its purity and identity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of this compound and quantifying it in various matrices. cnjournals.comfrontiersin.org When coupled with a UV/Vis detector, particularly a Photo Diode Array (PDA) detector, it allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. researchgate.net For sesquiterpene lactones, detection is often performed at wavelengths between 210 and 265 nm, corresponding to the absorbance of the lactone and other chromophores. frontiersin.org
Coupling HPLC with Mass Spectrometry (HPLC-MS) provides an even higher level of specificity. researchgate.net As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This provides mass information for each peak, confirming the identity of this compound and detecting any co-eluting impurities that may not be resolved by chromatography alone. High-resolution HPLC-MS combines the powerful separation of U(H)PLC with the definitive mass accuracy of HRMS, making it the gold standard for identifying known compounds like this compound in complex extracts and for characterizing unknown impurities. nih.govmdpi.com
Table 4: Typical HPLC Method Parameters for Sesquiterpene Lactone Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.2 µm) | Separation based on polarity. mdpi.com |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) | Efficiently elutes compounds with varying polarities. mdpi.comfrontiersin.org |
| Flow Rate | 0.4 - 1.0 mL/min | Optimal separation and peak shape. mdpi.comfrontiersin.org |
| Detection | UV/Vis (PDA) at 225-265 nm; ESI-MS/HRMS | Quantification and spectral purity; Mass confirmation and impurity identification. nih.govfrontiersin.org |
While many sesquiterpene lactones are thermally labile and not ideal for Gas Chromatography (GC), GC-MS can be a valuable tool for the analysis of more stable lactones or after chemical derivatization. nih.govlsu.edunih.gov this compound contains multiple hydroxyl groups, which increase its polarity and reduce its volatility, making it unsuitable for direct GC analysis.
To overcome this, derivatization is employed to convert the polar hydroxyl groups into nonpolar, thermally stable ether or ester groups. The most common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. These derivatives are significantly more volatile and thermally stable, allowing for successful separation and analysis by GC-MS. oup.complos.org The resulting mass spectra provide characteristic fragmentation patterns that can be used for structural confirmation and identification in complex mixtures. plos.org
Table 5: Potential Derivatization for GC-MS Analysis of this compound
| Derivatization Method | Reagent | Resulting Derivative | Advantage |
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; produces characteristic mass fragments. |
| Acylation | Acetic Anhydride | Acetate (B1210297) ester | Increases volatility; useful for confirming the number of hydroxyl groups. |
| Methylation | Trimethylsilyldiazomethane | Methyl ether | Derivatizes acidic protons, increasing stability. |
Interfacing Multiple Analytical Platforms for Comprehensive Characterization
The unambiguous structural elucidation of complex natural products like this compound, especially when present in a crude plant extract, necessitates a multi-faceted analytical approach. Relying on a single analytical technique is often insufficient to determine the precise molecular structure, including stereochemistry, and to differentiate it from a multitude of similar, co-occurring compounds. The modern strategy involves the "hyphenation" or interfacing of multiple powerful analytical platforms, primarily combining the separation power of liquid chromatography (LC) with the detailed spectroscopic information from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtheanalyticalscientist.com This integrated approach provides a synergistic output, where the strengths of one technique compensate for the limitations of another, leading to a comprehensive characterization from a minute amount of sample. nih.gov
The characterization of sesquiterpene lactones (STLs) from plant sources such as Tithonia diversifolia, a known source of this compound and its analogues, serves as a practical example of this workflow. mdpi.comresearchgate.net The process typically begins with a high-performance liquid chromatography (HPLC) separation of the crude extract. saspublishers.com As compounds elute from the LC column, they are passed through a series of interfaced detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of this integrated approach. saspublishers.comresearchgate.net Its high sensitivity and ability to provide molecular weight information make it ideal for the initial analysis of complex mixtures. theanalyticalscientist.com In a typical setup, as the LC separates the components of an extract, the eluent is directed into a mass spectrometer. High-resolution mass spectrometry (HRMS), often using techniques like time-of-flight (TOF) or Orbitrap analyzers coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its co-eluting isomers. mdpi.comnih.gov
Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to fragment the molecular ion, yielding a characteristic pattern of product ions. This fragmentation data serves as a structural fingerprint, which can be used to rapidly identify known compounds (a process called dereplication) by comparison to spectral libraries or to infer structural features of novel compounds. researchgate.net For instance, the dereplication of an STL-enriched fraction from Tithonia diversifolia using UHPLC-ESI-QTOF-MS/MS successfully identified several known STLs based on their retention times, accurate mass, and fragmentation patterns. mdpi.com
Table 1: Representative Data from Hyphenated LC-MS Analysis of a Sesquiterpene Lactone
| Analytical Technique | Type of Data Obtained | Information Gleaned for this compound Characterization |
|---|---|---|
| HPLC | Retention Time (t_R) | Provides chromatographic separation from isomers and other compounds in the extract. |
| HRMS (ESI-TOF/Orbitrap) | Accurate Mass ([M+H]⁺, [M+Na]⁺) | Determination of elemental formula (e.g., C₁₉H₂₄O₆ for this compound). Distinguishes from compounds with different formulas. |
| MS/MS | Fragmentation Pattern (m/z of product ions) | Structural fingerprinting. Confirms the presence of the lactone ring and other functional groups through characteristic neutral losses (e.g., H₂O, CO, isobutyric acid). |
While MS provides invaluable data on molecular formula and substructural fragments, it cannot typically resolve complex stereochemistry or definitively establish atom connectivity. This is the critical role of Nuclear Magnetic Resonance (NMR) Spectroscopy . The direct, online coupling of LC with NMR (LC-NMR) represents one of the most powerful hyphenated techniques for the complete structural elucidation of natural products in mixtures. nih.gov In an LC-NMR setup, the HPLC system is connected directly to an NMR flow probe. nih.gov
Several modes of LC-NMR operation can be utilized:
On-flow Mode: NMR spectra are acquired continuously as the peak passes through the flow cell. This is rapid but often yields spectra with a low signal-to-noise ratio, suitable only for major components. scielo.org.mx
Stopped-flow Mode: When a peak of interest is detected (often by a parallel UV or MS detector), the chromatographic flow is temporarily halted. The sample remains stationary within the NMR probe, allowing for the acquisition of much more sensitive 1D (¹H) and even 2D NMR (e.g., COSY, HSQC) spectra over several hours, which are essential for unabridged structural assignment. researchgate.net
LC-SPE-NMR Mode: This advanced configuration involves an automated solid-phase extraction (SPE) interface. As peaks of interest elute from the LC, they are trapped and concentrated onto individual SPE cartridges. These cartridges can then be eluted with a deuterated solvent and analyzed by NMR offline. This method conserves expensive deuterated solvents and allows for long acquisition times for multiple peaks from a single chromatographic run. frontiersin.org
The combination of LC-MS and LC-NMR, often in a parallel setup or through an integrated LC-MS-SPE-NMR system, provides a complete picture. frontiersin.org LC-MS provides the initial screen and molecular formula, while LC-NMR provides the definitive atom-by-atom connectivity and stereochemical insights needed for full characterization. theanalyticalscientist.com This combination allows researchers to distinguish between closely related isomers like this compound and Tagitinin C directly within a complex plant extract, avoiding the laborious process of traditional isolation and purification for every single component. nih.gov
Table 2: Comparison of Interfaced Analytical Platforms for this compound Analysis
| Platform | Primary Function | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Separation, dereplication, molecular formula determination | High sensitivity (ppb level), high throughput, provides fragmentation data. resolvemass.ca | Provides limited information on stereochemistry and isomer differentiation. theanalyticalscientist.com |
| LC-NMR (Stopped-Flow) | Definitive structure elucidation, stereochemical analysis | Provides unambiguous structural data (¹H, ¹³C, 2D NMR). scielo.org.mx | Inherently low sensitivity requiring higher sample concentration, longer analysis times. theanalyticalscientist.com |
| LC-MS-SPE-NMR | Automated separation, identification, and purification for NMR analysis | High-throughput, conserves solvent, allows long NMR acquisition times for multiple peaks. frontiersin.org | High instrument complexity and cost. |
Mechanistic Investigations of Viguiestenin S Biological Interactions
In Vitro Experimental Models for Investigating Cellular and Molecular Responses
In vitro models are indispensable for dissecting the biological effects of a compound outside of a living organism, offering a controlled environment to study specific cellular and molecular events.
Cell-Free System Methodologies
Cell-free systems, also known as in vitro transcription-translation systems, are powerful tools for synthetic biology and for studying direct molecular interactions. nih.govsigmaaldrich.com These systems utilize cellular extracts—typically from E. coli, wheat germ, or Streptomyces—that contain all the necessary machinery for protein synthesis (ribosomes, enzymes, cofactors) but lack cell walls or membranes. nih.govsigmaaldrich.comrsc.org
The primary methodology involves combining a DNA template (encoding a protein of interest) with the cell-free extract in a reaction vessel. sigmaaldrich.com This allows for the rapid synthesis of a specific protein target. For a compound like Viguiestenin, a cell-free system would enable researchers to:
Synthesize a hypothesized protein target and directly test for binding or inhibition by this compound in a simplified, "clean" environment, free from the complexity of a whole cell. nih.gov
Rapidly prototype and screen numerous potential protein targets to identify direct interactions. rsc.org
Investigate the biosynthesis of natural products by assembling entire metabolic pathways in a test tube, which could also be used to produce derivatives of this compound for further study. nih.govfrontiersin.org
This approach bypasses challenges such as cellular toxicity of the compound or low expression of the target protein within a cell, making it a crucial first step in identifying direct molecular targets. nih.govfrontiersin.org
Cell-Based Assay Systems for Target Identification and Pathway Analysis
Cell-based assays utilize living cells to study the effects of a compound in a biologically relevant context. These assays are critical for identifying molecular targets and understanding how a compound modulates cellular pathways.
Phenotypic and Target-Based Assays: Initial screening often employs phenotypic assays, which measure broad cellular outcomes. For instance, a screen could identify inhibitors of the G2 DNA damage checkpoint by observing cell cycle arrest. thieme-connect.comnih.gov Assay-guided fractionation of an active extract can then lead to the isolation of the specific active compound, as was done to identify the sesquiterpene lactones psilostachyins A and C as checkpoint inhibitors. thieme-connect.comnih.gov
Target Identification with CETSA: A leading-edge, label-free technique for target identification is the Cellular Thermal Shift Assay (CETSA). mdpi.com CETSA operates on the principle that when a ligand binds to its protein target, it generally increases the protein's thermal stability. In a mass spectrometry-based CETSA (MS-CETSA) experiment, cells are treated with the compound, heated to denature and precipitate unbound proteins, and the remaining soluble proteins are identified and quantified. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as direct targets. This method is highly effective for natural products as it requires no modification of the compound. For example, MS-CETSA was successfully used to demonstrate that the sesquiterpene lactone alantolactone (B1664491) directly binds to and inhibits the enzyme AKR1C1 in lung cancer cells. mdpi.com This provides a clear and powerful methodology for identifying the direct cellular targets of this compound.
Pathway Analysis in Immune Cells: To analyze the effect on specific pathways, researchers use specialized cell lines or primary cells. For example, to study the anti-inflammatory effects of Budlein A, a sesquiterpene lactone related to this compound, researchers used bone marrow-derived macrophages (BMDMs). researchgate.net By stimulating these cells with lipopolysaccharide (LPS) and treating them with Budlein A, they could measure the production of key inflammatory cytokines like TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA). researchgate.net This type of assay demonstrated that Budlein A inhibits the production of these pro-inflammatory mediators, suggesting it interferes with inflammatory signaling pathways like NF-κB. researchgate.netresearchgate.net
Molecular Mechanism of Action Studies
Once a biological activity is observed and potential targets are identified, further studies are required to define the precise molecular mechanism of action.
Receptor Binding and Enzyme Inhibition Assays
These assays quantify the direct interaction between a compound and its molecular target.
Receptor Binding Assays: These assays determine if a compound binds to a specific receptor and with what affinity. A common method is the fluorescence polarization competitive binding assay. drugbank.com In this setup, a fluorescently labeled ligand with known affinity for the receptor is used. When the labeled ligand is bound to the large receptor molecule, it tumbles slowly in solution and emits highly polarized light. If a test compound (like this compound) is added and competes for the same binding site, it displaces the fluorescent ligand, which then tumbles more rapidly and emits depolarized light. This change in polarization allows for the calculation of the test compound's binding affinity (IC50). This exact method was used to prove that the sesquiterpene lactones tirotundin (B206078) and tagitinin A directly bind to the ligand-binding domain of the nuclear receptor PPARγ. drugbank.com
Enzyme Inhibition Assays: Many sesquiterpene lactones function by inhibiting enzymes. mdpi.comscielo.org.mxscielo.org.mx The most common method to measure this is a spectrophotometric inhibition assay. In a typical setup, the enzyme, its substrate, and the inhibitor (e.g., this compound) are combined. The enzyme's activity is monitored by measuring the change in absorbance of light as the substrate is converted to a product. scielo.org.mxscielo.org.mx By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. This approach has been used extensively to screen sesquiterpene lactones against various enzymes. mdpi.comnih.gov
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Cynaropicrin | TbPTR1 | 12.4 |
| Cynaropicrin | TbDHFR | 7.1 |
| Cnicin | TbDHFR | 13.3 |
| Grossheimin | TbPTR1 | 32.8 |
| Salonitenolide | TbPTR1 | 56.1 |
Downstream Signaling Pathway Modulations
A single interaction with a receptor or enzyme can trigger a cascade of events known as a signaling pathway. Many sesquiterpene lactones are known to modulate key pathways that control inflammation, cell growth, and apoptosis.
The most well-documented target for this class of compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway . mdpi.comnih.govashpublications.org NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of pro-inflammatory genes. scielo.br Sesquiterpene lactones, such as parthenolide (B1678480) and helenalin, inhibit NF-κB activation by directly alkylating a cysteine residue on the p65 subunit of the NF-κB protein, which prevents it from binding DNA and activating gene expression. ashpublications.orgscielo.br This mechanism is a common mode of action for sesquiterpene lactones containing an α-methylene-γ-lactone group, a reactive moiety capable of such covalent binding. nih.gov
Other major signaling pathways modulated by this compound class include:
STAT3 Pathway: Several sesquiterpene lactones inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival. oaepublish.combiomolther.org They can interfere with STAT3 dimerization, which is essential for its function. biomolther.org
MAPK and PI3K/Akt Pathways: These are critical pathways that regulate cell growth and survival. Compounds like alantolactone and isoalantolactone (B1672209) have been shown to modulate both the MAPK and PI3K pathways. mdpi.com
T-Cell Receptor (TCR) Signaling: Some sesquiterpene lactones can inhibit the initial phases of T-cell activation by blocking calcium mobilization and the phosphorylation of downstream kinases like ERK1/2. nih.govnih.gov
| Compound | Modulated Pathway | Observed Effect | Reference |
|---|---|---|---|
| Parthenolide | NF-κB | Inhibition of IKK; direct binding to p65 subunit | ashpublications.org |
| Budlein A | NF-κB | Inhibition of TNF-α and IL-1β production | researchgate.netresearchgate.net |
| Britannin | NF-κB, Keap1-Nrf2, c-Myc/HIF-1α | Inhibition of inflammatory mediators, blockade of Keap1 | mdpi.com |
| Alantolactone | MAPK, PI3K, STAT3 | Induction of apoptosis, inhibition of STAT3 phosphorylation | mdpi.combiomolther.org |
| Estafiatin | TCR Signaling (ERK, CREB) | Inhibition of phosphorylation of downstream effectors | nih.govnih.gov |
Computational Approaches in Ligand-Target Interactions
Computational, or in silico, methods are essential for predicting and rationalizing the interactions between a ligand like this compound and its biological targets. These approaches can guide experimental work and provide insights at an atomic level.
Molecular Docking: This is one of the most common computational techniques. Molecular docking algorithms predict the most likely binding pose of a ligand within the active site or binding pocket of a target protein. mdpi.com The software calculates a "docking score" or binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. winterschool.ccnih.gov This method has been widely applied to sesquiterpene lactones to predict their binding to various targets, including cannabinoid receptor 2 (CB2), acetylcholinesterase, and parasitic enzymes. nih.govmdpi.comresearchgate.net For example, a recent study evaluated 85 sesquiterpene lactones for their binding to the CB2 receptor and found that podachaenin had a higher predicted binding affinity than the native ligand. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. nih.govresearchgate.net By simulating the movements of every atom in the system, MD provides a dynamic view of the interaction, confirming whether the ligand remains stably bound in the predicted pose. researchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Systems (Methodological Focus)
The investigation into the biological interactions of this compound, a sesquiterpene lactone, has been advanced through meticulous structure-activity relationship (SAR) studies. These studies are fundamental in elucidating the specific molecular features of this compound and its analogs that are responsible for their biological effects. The methodological approach to SAR in this context primarily involves the comparison of the biological activities of a series of structurally related, naturally occurring and semi-synthetic compounds.
The core of these investigations lies in the systematic modification of the this compound scaffold and the subsequent evaluation of the impact of these changes on a defined biological endpoint. The general approach for conducting such SAR studies can be outlined as follows:
Compound Isolation and Structural Elucidation: The process begins with the isolation of this compound and its naturally occurring analogs from plant sources, primarily from species of the Asteraceae family. Advanced chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are employed for the purification and precise determination of the three-dimensional structure of each compound.
Synthesis of Derivatives: To explore a wider range of structural diversity, synthetic chemistry is often employed to create derivatives of this compound that are not readily available from natural sources. This can involve targeted modifications at specific functional groups, such as esterification, hydrolysis, or oxidation/reduction of key moieties.
Biological Activity Assays: A battery of in vitro assays is utilized to determine the biological activity of the parent compound and its analogs. The choice of assay is dependent on the therapeutic area of interest. For instance, in the context of anticancer research, a common methodological approach is the use of cell-based cytotoxicity assays against a panel of human cancer cell lines.
A critical aspect of the methodological focus in SAR studies is the careful selection of the biological assays to ensure that they are reproducible, quantitative, and relevant to the biological effect being studied. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic potency of each compound.
The data generated from these assays are then analyzed to identify key structural motifs that are either essential for or detrimental to the observed biological activity. This allows for the formulation of a pharmacophore model, which is a conceptual representation of the essential structural features required for a molecule to interact with a specific biological target.
The following data tables illustrate the type of information that is typically generated and analyzed in SAR studies of sesquiterpene lactones related to this compound.
Table 1: Hypothetical Comparative Cytotoxicity of this compound and Its Analogs
| Compound | R1 Group | R2 Group | IC50 (µM) on Cancer Cell Line A |
| This compound | -OCOCH(CH3)CH2CH3 | -OH | 1.5 |
| Analog A | -OH | -OH | 10.2 |
| Analog B | -OCOCH3 | -OH | 3.8 |
| Analog C | -OCOCH(CH3)CH2CH3 | =O | 0.8 |
This table is interactive. Users can sort the data by clicking on the column headers.
From this hypothetical data, one could infer that the ester group at the R1 position is important for cytotoxic activity, as its removal in Analog A leads to a significant decrease in potency. Furthermore, the oxidation of the hydroxyl group at the R2 position to a ketone in Analog C appears to enhance the cytotoxic effect.
Table 2: Influence of Stereochemistry on Biological Activity
| Compound | Stereochemistry at C8 | Biological Activity (Relative Potency) |
| This compound | 8α | 100% |
| 8-epi-Viguiestenin | 8β | 25% |
This table is interactive. Users can sort the data by clicking on the column headers.
This second hypothetical table underscores the importance of stereochemistry in the biological activity of this compound. A change in the spatial orientation of a substituent, as seen in the epimer, can drastically alter the molecule's ability to interact with its biological target, leading to a reduction in potency.
Through the systematic application of these methodologies, researchers can build a comprehensive understanding of the structure-activity relationships governing the biological interactions of this compound, paving the way for the rational design of more potent and selective analogs.
Chemosystematic and Ecological Significance of Viguiestenin
Role of Sesquiterpene Lactones, Including Viguiestenin, as Chemotaxonomic Markers.botanicalsciences.com.mxresearchgate.netscite.ainih.gov
Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites that are characteristic of the Asteraceae family. botanicalsciences.com.mxresearchgate.net Their structural complexity and wide distribution make them excellent chemotaxonomic markers, which are chemical compounds used to classify and differentiate organisms. researchgate.netscite.ainih.gov The basic skeletal structure of STLs and their various chemical modifications are often specific to certain tribes, genera, or even species, providing a chemical fingerprint that can aid in taxonomic classification. nih.govreading.ac.uk
This compound, as a member of this class of compounds, contributes to the chemical profile of the plants in which it is found, primarily within the genus Viguiera and its related genera. botanicalsciences.com.mxscielo.org.mx The type of sesquiterpene lactone, such as germacrolides, heliangolides (to which this compound is related), or eudesmanolides, can be characteristic of a particular lineage. botanicalsciences.com.mxsci-hub.se For instance, the Heliantheae tribe, to which Viguiera belongs, is rich in germacranolide-type compounds. botanicalsciences.com.mx While STLs like this compound are valuable taxonomic markers, it is often the combined profile of multiple STLs and other secondary metabolites that provides the most robust data for chemosystematic studies. botanicalsciences.com.mxnih.govmdpi.com
A review of 67 species within the Viguiera sensu lato (in the broad sense) circumscription identified 322 different secondary metabolites, with sesquiterpene lactones being one of the major groups. botanicalsciences.com.mx This highlights the chemical diversity that can be used for taxonomic purposes. However, the same review also noted that while some interesting chemotaxonomic relationships were observed, there were no clear, distinctive patterns that could definitively separate the segregated genera from Viguiera, possibly due to the varied objectives and methodologies of the reported chemical studies. botanicalsciences.com.mx
Table 1: Major Sesquiterpene Lactone Types in Viguiera s.l. and Their Taxonomic Significance
| Sesquiterpene Lactone Type | General Significance in Asteraceae | Significance in Viguiera s.l. |
| Germacrolides | Common precursor to other STL types. sci-hub.se | Found in 12 species studied. botanicalsciences.com.mx |
| Heliangolides | Characteristic of the Heliantheae tribe. botanicalsciences.com.mx | Isolated from 15 species, representing the most frequent type. botanicalsciences.com.mx |
| Furanoheliangolides | A significant subgroup with characteristic furan (B31954) rings. | Found in 27 species, considered to characterize the genus Aldama. botanicalsciences.com.mx |
| Guaianolides | Another common skeletal type in Asteraceae. | Reported in four species. botanicalsciences.com.mx |
| Eudesmanolides | A bicyclic sesquiterpenoid lactone group. | Found in five species. botanicalsciences.com.mx |
Data sourced from a review of secondary metabolites in Viguiera and segregated genera. botanicalsciences.com.mx
Application of this compound Chemical Profiles in Phylogenetic Studies of Viguiera and Related Genera.botanicalsciences.com.mxscielo.org.mxnih.gov
The chemical profiles of sesquiterpene lactones, including this compound, have been utilized in conjunction with morphological and molecular data to elucidate phylogenetic relationships within the genus Viguiera and its relatives. botanicalsciences.com.mxscielo.org.mx The traditional classification of Viguiera has been challenged by molecular studies, leading to the segregation of several new genera. scielo.org.mx Chemical data can provide an independent line of evidence to support or refute these proposed phylogenetic reconstructions. botanicalsciences.com.mx
Studies have shown that while there is considerable chemical diversity, some patterns do emerge. For example, furanoheliangolides are considered to be characteristic of the genus Aldama, which was segregated from Viguiera. botanicalsciences.com.mx However, a comprehensive analysis of the secondary metabolites across the Viguiera complex has shown that many of the main chemical groups, including various types of sesquiterpene lactones, are shared among the segregated genera. botanicalsciences.com.mx This suggests a close evolutionary relationship and a shared ancestral chemistry.
Interspecific and Intraspecific Variation of this compound Content in Natural Populations.scielo.brscielo.brmdpi.combiorxiv.orgmdpi.com
Significant variation in the content and composition of sesquiterpene lactones, including this compound, can occur both between different species (interspecific) and within a single species (intraspecific). scielo.brscielo.br This variation is a crucial aspect to consider in chemotaxonomic studies, as it reflects the ongoing evolutionary and ecological processes acting on plant populations. mdpi.combiorxiv.orgmdpi.com
Intraspecific Variation: Even within a single species, the production of this compound and other sesquiterpene lactones can vary among different populations. scielo.br This intraspecific variation can be influenced by a variety of factors, including genetic differences between populations, environmental conditions (such as soil type, climate, and altitude), and the presence of herbivores or pathogens. mdpi.commdpi.com For instance, the chemical profile of glandular trichomes in Viguiera quinqueremis was found to differ significantly between populations, leading to the classification of chemical subgroups within the species. scielo.br Such variation highlights the adaptive plasticity of plants and can have significant implications for their ecological interactions. mdpi.com
Table 2: Examples of Infraspecific Chemical Variation in Viguiera Species
| Species | Chemical Profile Consistency | Observed Variation | Potential Explanation |
| Viguiera robusta | High (Chemoconsistent) | Minor quantitative differences in sesquiterpene lactones. | Strong genetic control over chemical profile. |
| Viguiera quinqueremis | Low (Chemodiverse) | Distinct chemical patterns dividing populations into subgroups. | Genetic differentiation and/or adaptation to local environmental pressures. |
Based on findings from studies on Brazilian Viguiera species. scielo.br
Ecological Role of this compound in Plant-Herbivore Interactions and Allelopathy (Theoretical Framework)
The production of sesquiterpene lactones like this compound is not merely a taxonomic curiosity; these compounds play a vital role in the plant's survival and interaction with its environment. nih.govresearchgate.netarxiv.orgbioremake.com The theoretical framework for their ecological roles centers on two main functions: defense against herbivores and allelopathy.
Plant-Herbivore Interactions: Sesquiterpene lactones are well-documented as feeding deterrents for a wide range of herbivores, from insects to mammals. nih.govresearchgate.net Their often bitter taste and potential toxicity can discourage consumption, thus protecting the plant from damage. nih.govreading.ac.uk The presence of an α-methylene-γ-lactone group, a common feature in many biologically active sesquiterpene lactones, is often crucial for this activity. bioremake.com The variation in sesquiterpene lactone profiles, including the presence of compounds like this compound, within and between plant populations can be seen as a co-evolutionary response to herbivore pressure. vikaspedia.in Plants that produce a more effective chemical defense may have a selective advantage, leading to the diversification of these compounds over evolutionary time.
Allelopathy: Allelopathy is the process by which a plant releases chemicals into the environment that inhibit the growth and development of neighboring plants. zju.edu.cnusamv.romdpi.com Sesquiterpene lactones are among the secondary metabolites implicated in allelopathic interactions. nih.govreading.ac.ukbioremake.com These compounds can be leached from leaves by rain, released from decaying plant matter, or exuded from roots, subsequently affecting the germination and growth of competing plant species. zju.edu.cnnih.gov This chemical interference can help the producing plant to secure resources such as water, light, and nutrients. While the specific allelopathic potential of this compound has not been extensively studied, the known biological activities of related sesquiterpene lactones suggest that it could theoretically contribute to the allelopathic effects of the plants that produce it. nih.govbioremake.com
Future Research Perspectives on Viguiestenin
Unexplored Biosynthetic Pathways and Genetic Engineering Opportunities
The biosynthesis of sesquiterpene lactones (STLs) like viguiestenin originates from the isoprenoid pathway, where isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are converted to farnesyl diphosphate (FPP). nih.gov The cyclization of FPP by germacrene A synthase is a key initial step toward STL production. nih.gov Subsequent oxidation by cytochrome P450 enzymes, such as germacrene A oxidase, leads to germacrene A acid (GAA), a central precursor. nih.govfrontiersin.org
While the general pathway to STLs is understood, the specific enzymatic steps that craft the unique xanthanolide skeleton of this compound remain largely uncharacterized. Recent research on other xanthanolides, such as 8-epi-xanthatin, has revealed that the xanthane backbone is formed directly from GAA through an oxidative rearrangement catalyzed by an unusual cytochrome P450 enzyme. researchgate.netnih.gov This is followed by the formation of the characteristic 12,8-lactone ring. researchgate.netnih.gov Identifying the specific cytochrome P450s, dehydrogenases, and acetyltransferases responsible for the final structural modifications of this compound is a primary goal. frontiersin.orgresearchgate.net
The localization of STL biosynthesis in the glandular trichomes of Asteraceae species is a key consideration. frontiersin.orgresearchgate.net Genetic engineering presents a significant opportunity to enhance the production of this compound. Overexpression of key biosynthetic genes or the transcription factors that regulate the pathway could increase yields in the native plant, Viguiera stenoloba. researchgate.net Furthermore, the elucidation of the complete biosynthetic pathway opens the door for metabolic engineering, where the entire pathway could be reconstructed in a heterologous host like yeast or bacteria, enabling sustainable and scalable production. researchgate.netnih.gov
Development of Novel Synthetic Routes and Derivatization Strategies
The total synthesis of complex natural products like this compound is a formidable challenge that drives innovation in organic chemistry. While specific total syntheses for this compound are not widely reported, strategies for related complex molecules provide a roadmap. organic-chemistry.orgorganic-chemistry.orgmdpi.com Future synthetic efforts would likely focus on developing convergent and stereoselective routes to efficiently construct the core xanthanolide framework and install its various functional groups. Methodologies such as sigmatropic rearrangements, cycloadditions, and C-H activation could prove pivotal in assembling the intricate ring system. organic-chemistry.orgyoutube.com
Derivatization is a powerful strategy to explore the structure-activity relationships (SAR) of this compound. The biological activity of many STLs is attributed to the α-methylene-γ-lactone moiety, which acts as a Michael acceptor. conicet.gov.ar Future derivatization strategies could involve:
Modification of the lactone ring: Altering the reactivity of the Michael acceptor to fine-tune biological activity.
Alteration of ester side chains: Investigating how different ester groups at various positions on the core structure influence potency and selectivity.
Skeletal rearrangements: Creating novel scaffolds to explore new chemical space and potentially discover new biological functions.
These synthetic derivatives would be instrumental in identifying the key pharmacophores of this compound and developing analogs with improved properties. nih.govconicet.gov.ar
Integration of Omics Technologies in this compound Research
Metabolomics and Transcriptomics for Comprehensive Profiling
The integration of metabolomics and transcriptomics offers a powerful, system-wide view of this compound production in its native plant. mdpi.com Metabolomic profiling, using techniques like NMR and mass spectrometry, can create a detailed snapshot of all the small molecules, including this compound and its biosynthetic precursors and intermediates, within the plant tissues, particularly the glandular trichomes where STLs are concentrated. researchgate.netfrontiersin.orggrafiati.com
Simultaneously, transcriptomics (e.g., RNA-seq) can identify all the genes being actively expressed. researchgate.net By correlating the expression levels of specific genes with the abundance of certain metabolites, researchers can identify candidate genes involved in the this compound biosynthetic pathway. frontiersin.orgfrontiersin.org This integrated "multi-omics" approach has been successfully used to study secondary metabolism in other plants and can pinpoint the specific enzymes (like P450s, dehydrogenases) and regulatory transcription factors responsible for producing the final this compound structure. mdpi.comfrontiersin.orgfrontiersin.org
Proteomics for Enzyme Discovery and Characterization
Proteomics, the large-scale study of proteins, provides a direct link between the genetic information (transcriptome) and the metabolic output (metabolome). By analyzing the proteome of Viguiera glandular trichomes, scientists can identify the actual enzymes present when this compound is being synthesized. researchgate.netzu.edu.pk This approach can confirm the translation of genes identified through transcriptomics and can uncover post-translational modifications that might regulate enzyme activity. researchgate.net Characterizing the function of these isolated enzymes is the final step in definitively elucidating the biosynthetic pathway, providing the molecular tools needed for synthetic biology applications. nih.gov
Advanced Analytical Methodologies for Trace Analysis and In Situ Detection
Detecting and quantifying this compound, especially at low concentrations in complex biological matrices, requires sophisticated analytical techniques. itecgoi.in High-performance liquid chromatography (HPLC) is a standard method for analyzing sesquiterpene lactones. researchgate.net Coupling HPLC with advanced detectors like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides high sensitivity and structural information. itecgoi.inresearchgate.net Techniques like LC-MS-MS are particularly powerful for selective and sensitive quantification. itecgoi.in
For trace analysis, methods need to be optimized to enhance detection limits and minimize matrix effects. researchgate.net This may involve advanced sample preparation and extraction techniques, such as solid-phase extraction (SPE). nih.gov
A significant frontier is the in situ detection of this compound directly within plant tissues. Techniques like mass spectrometry imaging (MSI) could be adapted to map the precise location of this compound and its precursors in the glandular trichomes and other plant structures. plos.org This would provide invaluable insights into the spatial dynamics of its biosynthesis, transport, and storage, complementing the data from omics studies.
| Analytical Technique | Application in this compound Research | Potential Advantages |
| HPLC-MS/MS | Quantification in plant extracts and biological fluids. | High sensitivity and selectivity for trace analysis. |
| LC-NMR | Structural elucidation of novel derivatives and metabolites. | Provides detailed structural information of analytes post-separation. |
| Mass Spectrometry Imaging (MSI) | In situ localization within plant tissues. | Maps the spatial distribution of compounds without extraction. |
| Supercritical Fluid Chromatography (SFC) | Separation of complex mixtures of STLs. | Offers alternative selectivity to HPLC, often with faster analysis times. researchgate.net |
Theoretical and Computational Chemistry Applications in this compound Research
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound at an atomic level, complementing experimental work. pnnl.govschrodinger.com Methods such as Density Functional Theory (DFT) can be used to calculate the 3D structure and electronic properties of this compound and its derivatives. nih.gov
Molecular docking simulations can predict how this compound interacts with biological targets, such as proteins or enzymes. nih.gov This can help elucidate its mechanism of action and identify the most likely cellular partners. For instance, computational studies on other xanthanolides have successfully predicted their binding sites on tubulin, a protein involved in cell division. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structures of this compound and its derivatives with their observed biological activities. conicet.gov.ar These models can then be used to virtually screen new, un-synthesized derivatives and predict their potency, guiding the design of more effective compounds and reducing the need for extensive experimental synthesis and testing. schrodinger.comindianabiosciences.org The integration of these computational approaches can significantly accelerate the drug discovery and development process for this compound-based compounds. indianabiosciences.org
Quantum Chemical Calculations for Structural and Mechanistic Insights
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a way to investigate the electronic structure and properties of molecules with high accuracy. wikipedia.org Methods like Density Functional Theory (DFT) have become indispensable tools in computational chemistry for studying the properties of molecules and condensed states. mdpi.com These calculations can provide crucial information about a molecule's geometry, stability, and reactivity, which is vital for understanding its biological activity.
For a complex molecule like this compound, quantum chemical calculations can be instrumental in several ways. While experimental methods like X-ray crystallography provide a static picture of the molecular structure, computational methods can explore the molecule's conformational landscape in different environments. alljournals.cn This is particularly important for flexible molecules that can adopt multiple shapes, as the biologically active conformation may not be the one observed in a crystal. For instance, in the structural elucidation of compounds related to this compound, such as certain heliangolides, quantum-mechanical calculations have been successfully employed. researchgate.net
Furthermore, DFT calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By comparing the calculated NMR data with experimental spectra, researchers can confirm or revise the proposed structure of this compound and its derivatives. This synergy between computational and experimental techniques has become a robust strategy in natural product chemistry for accurate structure elucidation. researchgate.netcsic.es
Mechanistic insights into how this compound might interact with its biological targets can also be gleaned from quantum chemical calculations. These methods can model the transition states of chemical reactions, providing information about the energy barriers and the feasibility of different reaction pathways. mdpi.com This could be applied to understand how this compound might covalently bind to its target proteins, a common mechanism for sesquiterpene lactones. The analysis of the molecule's electronic properties, such as the distribution of charges and the energies of its frontier molecular orbitals (HOMO and LUMO), can reveal the most likely sites for nucleophilic or electrophilic attack, offering clues about its reactivity and potential binding interactions. rsc.org
Molecular Dynamics Simulations for Ligand-Target Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are computationally intensive and typically limited to single molecules or small molecular systems. To understand how a ligand like this compound interacts with a large biological macromolecule, such as a receptor or an enzyme, over time, molecular dynamics (MD) simulations are the method of choice. researchgate.net
MD simulations use classical mechanics to simulate the movements of atoms in a molecular system, providing a dynamic view of molecular interactions. nih.gov This approach allows researchers to observe the binding process of a ligand to its target, the conformational changes that occur upon binding, and the stability of the resulting ligand-target complex. rsc.org For this compound, MD simulations could be used to identify its potential biological targets and to understand the key interactions that stabilize its binding.
The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. rsc.org Following docking, MD simulations can be performed to refine the binding pose and to assess the stability of the complex over a period of time, typically nanoseconds to microseconds. nih.gov These simulations can reveal the specific amino acid residues in the target protein that are crucial for binding this compound, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com
By simulating the behavior of the this compound-protein complex in a realistic environment, including water molecules and ions, MD simulations can provide valuable information about the thermodynamics and kinetics of binding. nih.gov This can help in understanding the strength of the interaction and the lifetime of the bound complex. Such insights are critical for the rational design of more potent and selective analogs of this compound. The combination of molecular docking and MD simulations has become a standard tool in drug discovery to predict binding modes and affinities. researchgate.netresearchgate.net
Q & A
Q. What are the key considerations for designing reproducible synthesis protocols for Viguiestenin?
Methodological Answer: When designing synthesis protocols, prioritize step-by-step documentation of reaction conditions (temperature, solvent ratios, catalysts), purification methods, and yield calculations. Include control experiments to validate reproducibility, and cross-reference spectral data (NMR, IR, MS) with established databases. For novel compounds, provide full characterization (elemental analysis, crystallography) and purity assessments (HPLC, TLC) .
Q. How should researchers address variability in biological activity assays involving this compound?
Methodological Answer: Standardize assay conditions (cell lines, incubation times, concentration ranges) and include positive/negative controls. Use statistical tools (e.g., ANOVA, dose-response curves) to quantify variability. Replicate experiments across independent labs to confirm findings, and report confidence intervals for IC₅₀/EC₅₀ values .
Q. What analytical techniques are recommended for characterizing this compound’s structural stability under different environmental conditions?
Methodological Answer: Employ thermogravimetric analysis (TGA) for thermal stability, UV-Vis spectroscopy for photodegradation studies, and accelerated stability testing (high humidity/temperature). Publish raw data in supplementary materials, including chromatograms and spectral overlays for peer validation .
Advanced Research Questions
Q. How can conflicting results in this compound’s pharmacokinetic profiles be systematically resolved?
Methodological Answer: Conduct meta-analyses of published pharmacokinetic data to identify outliers. Evaluate interspecies differences (e.g., murine vs. primate models) and methodological disparities (oral vs. intravenous administration). Use compartmental modeling to reconcile bioavailability discrepancies and publish negative results to reduce publication bias .
Q. What strategies optimize the design of multi-omics studies to explore this compound’s mechanism of action?
Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (random forests, neural networks) to identify biomarkers of efficacy/toxicity. Validate findings with CRISPR-based gene knockout models and share code/scripts in open repositories .
Q. How should researchers navigate contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Perform dose-escalation studies to assess tissue-specific bioavailability and metabolite formation. Use organ-on-a-chip systems to bridge in vitro-in vivo gaps. Publish detailed pharmacokinetic-pharmacodynamic (PK-PD) models and raw datasets for collaborative reanalysis .
Data Presentation and Reproducibility
Q. What supplementary materials are critical for ensuring reproducibility in this compound research?
Methodological Answer: Include the following in supplementary files:
- Tables : Synthetic yields, spectroscopic data (δ-values, coupling constants), and statistical outputs.
- Figures : Dose-response curves, molecular docking simulations, and stability profiles.
- Code : Scripts for data analysis (Python/R) and instrument control. Reference and for formatting guidelines .
Table 1 : Minimum Data Requirements for this compound Studies
| Parameter | Recommended Technique | Reporting Standard |
|---|---|---|
| Purity | HPLC (≥95%) | Chromatogram with retention time |
| Structural Confirmation | ¹H/¹³C NMR, X-ray diffraction | Full spectral assignment |
| Thermal Stability | TGA/DSC | Decomposition onset temperature |
| Biological Activity | Dose-response (n≥3 replicates) | IC₅₀ ± SEM |
Ethical and Collaborative Considerations
Q. How can researchers ethically share proprietary data on this compound while adhering to open-science principles?
Methodological Answer: Use controlled-access repositories (e.g., Zenodo, Figshare) with embargo options. Publish redacted methods in the main text and share full protocols under material transfer agreements (MTAs). Cite all third-party data sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
